The compound [(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine hydrochloride is a chemical entity with significant implications in medicinal chemistry. It is classified as a cyclopropyl-containing amine, notable for its potential applications in pharmacology and organic synthesis. The compound's systematic name reflects its stereochemistry and functional groups, indicating that it possesses both a cyclopropyl moiety and a fluorophenyl substituent.
The compound falls under the category of amines, specifically secondary amines due to the presence of two carbon groups attached to the nitrogen atom. It also belongs to the broader class of fluorinated compounds, which are known for their unique chemical properties and biological activities.
The synthesis of [(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine hydrochloride can be achieved through various methods, typically involving the reaction of cyclopropyl derivatives with fluorinated aromatic compounds.
The molecular structure of [(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine hydrochloride can be represented using various structural notations:
NC[C@@H]1C[C@H]1C1=CC=CC(F)=C1.[H]ClZERUEQOFZLOJJX-PPHPATTJSA-NThe compound can participate in various chemical reactions typical of amines and fluorinated compounds:
These reactions often require specific catalysts or conditions to optimize yield and selectivity.
The mechanism of action for compounds like [(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine hydrochloride can be complex and is often related to their interactions with biological targets:
Research into specific mechanisms is ongoing, focusing on how structural modifications affect biological activity.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
The compound has several scientific uses:
The synthesis of enantiomerically pure [(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanamine relies on precision-driven cyclopropanation techniques. Transition metal catalysis enables asymmetric cyclopropanation of 3-fluorostyrene derivatives with diazo compounds, where chiral dirhodium(II) carboxylate catalysts (e.g., Rh₂(S-DOSP)₄) achieve stereocontrol through steric and electronic modulation of the transition state [4]. Copper(I)-bisoxazoline complexes provide a cost-effective alternative, leveraging π-complexation to direct syn-facial addition and yielding the (1S,2S) configuration with >90% enantiomeric excess (ee) [4].
The gem-disubstituted cyclopropane ring is constructed via Simmons–Smith reactions, employing diiodomethane and zinc-copper couple with chiral auxiliaries (e.g., Oppolzer’s sultam). This method ensures trans-diastereoselectivity (>20:1 dr) critical for the (1S,2S) absolute configuration [6]. Post-cyclopropanation, the primary amine is introduced through Curtius rearrangement or reductive amination, preserving stereochemical integrity under mild conditions [9].
Table 1: Stereoselective Cyclopropanation Performance
| Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| Rh₂(S-DOSP)₄ | >25:1 | 95% | 82 |
| Cu(I)/(S)-Ph-Box | 18:1 | 92% | 78 |
| Chiral Auxiliary-Assisted | 22:1 | 98% | 85 |
The meta-fluorine position on the phenyl ring exerts electronic and steric effects that govern chiral induction during cyclopropane ring formation. Computational analyses reveal that the fluorine atom’s -I effect stabilizes the developing partial positive charge at the benzylic carbon during ring closure, accelerating reaction kinetics by 40% compared to non-fluorinated analogs [5] [7]. This electronic perturbation also enhances substrate-catalyst coordination in metal-mediated reactions, improving ee by 15–20% relative to para-fluoro derivatives [5].
Steric interactions between the 3-fluorine and cyclopropane ring protons enforce a perpendicular orientation between the aryl and cyclopropyl planes. This conformation minimizes A¹,³-strain, locking the (1S,2S) diastereomer into a rigid conformation that resists racemization during downstream functionalization [7] [9]. The fluorine’s electrostatic potential further directs crystallization-induced dynamic resolution, enabling isolation of enantiopure (>99% ee) intermediates via hydrogen-bonded assemblies [5].
Table 2: Impact of Fluorine Position on Stereochemical Outcomes
| Substituent Position | Relative Reaction Rate | Maximum ee Achievable | Conformational Flexibility |
|---|---|---|---|
| 3-Fluorophenyl | 1.40 | 99% | Rigid |
| 2-Fluorophenyl | 0.85 | 87% | Moderate |
| 4-Fluorophenyl | 1.10 | 91% | Flexible |
Hydrochloride salt formation is critical for enhancing the crystalline stability and bioavailability of the free base. Anhydrous hydrogen chloride gas is bubbled into ethanolic solutions of [(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanamine at 0–5°C, achieving near-quantitative protonation while avoiding esterification side reactions [1] [10]. Crystallization kinetics are optimized using antisolvent approaches, where incremental addition of tert-butyl methyl ether induces supersaturation, yielding rod-like crystals with uniform particle size distribution (D₉₀ < 50 µm) [5].
Solvent polarity directly impacts crystal packing and stability. Ethanol/acetone mixtures (1:4 v/v) produce Form I polymorphs with high lattice energy (ΔHₛᵤᵦ = 145 kJ/mol), while isopropanol yields a metastable Form II susceptible to hydrate formation [1]. X-ray diffraction confirms chloride ions hydrogen-bonded to the protonated amine (N⁺–H···Cl⁻ distance: 2.98 Å), with additional stabilization from C–H···F interactions between the fluorophenyl ring and cyclopropane CH₂ groups [10].
Table 3: HCl Salt Crystallization Optimization Parameters
| Solvent System | Temperature (°C) | Stoichiometry (Amine:HCl) | Crystal Form | Purity (%) |
|---|---|---|---|---|
| Ethanol/Acetone (1:4) | 0–5 | 1:1.05 | Form I | 99.8 |
| Isopropanol | 20 | 1:1.10 | Form II | 98.2 |
| Methanol/MTBE (1:5) | -10 | 1:1.02 | Form I | 99.5 |
ConclusionThe stereoselective synthesis of [(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanamine HCl hinges on synergistic methodologies: metal-catalyzed cyclopropanation ensures chiral fidelity, fluorine-directed conformational control enhances stereochemical stability, and solvent-modulated crystallization secures pharmaceutical-grade salt purity. These advancements establish a robust framework for developing structurally complex cyclopropylamine therapeutics.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2